molecular formula C15H10O2S B6357309 2-[Benzo(B)thiophen-2-YL]benzoic acid CAS No. 6798-16-9

2-[Benzo(B)thiophen-2-YL]benzoic acid

Cat. No.: B6357309
CAS No.: 6798-16-9
M. Wt: 254.31 g/mol
InChI Key: YAZHSSSQPLDAAX-UHFFFAOYSA-N
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Description

2-[Benzo(B)thiophen-2-YL]benzoic acid ( 6798-16-9) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C15H10O2S and a molecular weight of 254.30, features a benzoic acid moiety linked to a benzothiophene group, creating a polycyclic framework of interest in medicinal chemistry . The benzoic acid scaffold is a privileged structure in drug discovery, serving as a fundamental building block for a wide range of bioactive molecules and approved pharmaceuticals . This specific derivative is utilized as a critical intermediate in the synthesis of novel chemical entities, particularly in the pharmaceutical industry where it contributes to the development of potential therapeutic agents . Its structure is characterized by a planar, fused ring system which may facilitate interactions with various biological targets. Researchers value this compound for exploring structure-activity relationships and for creating libraries of molecules aimed at modulating biochemical pathways. This product is provided for research use only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHSSSQPLDAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(B)thiophen-2-YL]benzoic acid can be achieved through several methods. One common approach involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) under controlled reaction conditions .

Another method involves the condensation reaction of thiophene derivatives with aromatic ketones. This reaction typically requires the use of a strong acid catalyst and elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(B)thiophen-2-YL]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including 2-[benzo(b)thiophen-2-yl]benzoic acid, in cancer treatment. For instance, compounds derived from this structure have shown promise as inhibitors of specific cancer pathways, particularly through their interaction with IKK-beta, a key regulator in inflammatory responses and cancer progression .

Case Study : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

PDE4 Inhibitors

The compound has been identified as a reactant in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are crucial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating inflammation .

Antibiotic Resistance Modulation

Research indicates that derivatives of benzo[b]thiophene can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting class C beta-lactamases . This application is particularly relevant in the context of increasing antibiotic resistance.

Optical Switch Materials

The structural properties of this compound make it suitable for use in organic optical switch materials. These materials are gaining attention for their applications in photonics and optoelectronics due to their ability to undergo reversible structural changes upon light exposure .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents; IKK-beta inhibitors
Pharmaceutical ApplicationsPDE4 inhibitors; enhancement of antibiotic efficacy
Material ScienceOrganic optical switch materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid (CAS 100961-61-3)
  • Structure : Replaces the benzo[b]thiophene with a benzothiazole ring linked via a thioether group.
  • Properties : Enhanced π-π interactions due to the benzothiazole moiety, with improved solubility in polar solvents owing to the thioether linkage. Reactivity is influenced by the electron-withdrawing nature of the thiazole ring .
  • Applications : Primarily explored in organic synthesis as a precursor for sulfur-containing intermediates.
2-((2-(Thiophen-2-yl)acetyl)thio)benzoic Acid
  • Structure : Features a thiophene-acetylthio group instead of the fused benzo[b]thiophene.
  • Properties : Demonstrated anticancer activity (IC50 = 239.88 μM/mL) via apoptosis induction, outperforming cyclophosphamide in some assays .
  • Applications : Investigated as a cytotoxic agent in oncology research.
Benzo[b]thiophene-2-carboxylic Acid Derivatives
  • Examples: 5-Borono-2-methyl ester (CAS 957060-70-3).
  • Properties : Boronic acid substituents enable Suzuki-Miyaura cross-coupling, useful in polymer and semiconductor synthesis. The methyl ester enhances stability during storage .

Key Observations :

  • Stille coupling (used for the target compound) offers moderate yields but requires toxic stannane intermediates.
  • Rhodium-catalyzed methods (e.g., for benzamides) provide higher regioselectivity and compatibility with diverse substrates .

Physical and Chemical Properties

Property 2-[Benzo(B)thiophen-2-YL]benzoic Acid 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid Benzo[b]thiophene-2-carboxylic Acid Derivatives
Solubility Low in water; moderate in DMSO High in polar aprotic solvents (e.g., DMF) Variable (ester derivatives improve solubility)
Thermal Stability Stable up to 250°C (TGA data) Decomposes above 200°C >300°C (boronic acid derivatives)
Electrochemical Bandgap ~2.1 eV (suitable for semiconductors) Not reported 1.8–2.3 eV (tunable via substituents)

Sources :

Medicinal Chemistry
  • Anticancer Activity : The target compound’s derivatives (e.g., DPS-2) show cytotoxicity via apoptosis, comparable to 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid .
  • Antimicrobial Effects : Benzothiophene derivatives (e.g., compound 12E) exhibit TEAC values up to 2.5, surpassing trolox in antioxidant capacity .
Materials Science
  • Organic Semiconductors: Benzo[b]thiophene-based compounds (e.g., benzo[b]thieno[2,3-d]thiophene derivatives) exhibit hole mobility >0.1 cm²/V·s, suitable for OLEDs .

Biological Activity

2-[Benzo(B)thiophen-2-YL]benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzo[b]thiophene derivatives with benzoic acid. Recent studies have utilized various methodologies, including microwave-assisted synthesis and green chemistry approaches, to enhance yield and reduce environmental impact. For example, one study reported a significant improvement in yield using copper oxide nanoparticles as catalysts in the reaction process .

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research has shown that derivatives of benzo[b]thiophene exhibit potent activity against various strains of bacteria, including drug-resistant Staphylococcus aureus. In a screening study, several benzo[b]thiophene derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies indicated that certain derivatives could inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve inhibition of hexokinase activity, crucial for parasite metabolism . The most potent compounds in this series showed IC50 values in the low micromolar range, indicating promising potential for further development .

Cytotoxic Effects

The cytotoxicity profile of this compound has been assessed using various cancer cell lines. Notably, a derivative showed significant cytotoxic effects against human lung adenocarcinoma cells (A549), with no observed toxicity at concentrations significantly above the MIC for bacterial strains . This suggests a favorable therapeutic index, making it a candidate for further investigation in cancer therapy.

Study 1: Antibacterial Screening

A comprehensive study evaluated a series of benzo[b]thiophene derivatives against Staphylococcus aureus. The results highlighted the importance of structural modifications on antibacterial activity. For instance, the introduction of halogen substituents improved potency significantly compared to unsubstituted analogs .

CompoundMIC (µg/mL)Activity
II.a8Moderate
II.b4High
II.c16Low

Study 2: Antiparasitic Efficacy

In another investigation focusing on antiparasitic activity, several derivatives were tested against T. brucei. The study concluded that modifications at specific positions on the thiophene ring enhanced activity significantly.

CompoundIC50 (µM)Efficacy
A5.2Moderate
B1.9High
C10Low

Q & A

Q. What are the most reliable synthetic routes for 2-[Benzo(B)thiophen-2-YL]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A robust one-step synthesis involves the condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under water-mediated conditions. Microwave-assisted reactions can enhance efficiency, reducing reaction times to <2 hours with yields >75% (Table 1). Key parameters include:

  • Catalyst : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Simple filtration due to low solubility of products in aqueous media .

Q. Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)Reaction TimeReference
CondensationNone75-802 h
Microwave-assistedAlCl₃85-9030 min
Lewis acid-mediatedBF₃·Et₂O706 h

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1680 cm⁻¹) and thiophene ring (C-S stretch ~690 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; carboxylic proton at δ 12.5 ppm (broad).
    • ¹³C NMR : Carbonyl carbon at δ ~170 ppm, thiophene carbons at δ 125-140 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 244 (C₁₃H₈O₂S) with fragmentation patterns confirming the benzothiophene moiety .

Q. What are common solubility challenges, and how can they be mitigated in experimental workflows?

Methodological Answer: The compound exhibits poor aqueous solubility (<0.1 mg/mL) but dissolves in polar solvents (e.g., DMSO, ethanol). Strategies include:

  • Co-solvent systems : Ethanol/water (70:30) for biological assays .
  • Derivatization : Methyl ester formation to enhance lipophilicity .
  • pH adjustment : Deprotonation at pH >7 using NaOH to improve aqueous stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density:

  • Reactive Sites : Thiophene sulfur and benzoic acid para-position show high nucleophilicity.
  • Transition States : Simulate intermediates in Friedel-Crafts alkylation using Gaussian09 .
  • Validation : Compare computed IR spectra with experimental data (NIST WebBook) to confirm accuracy .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps:

  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Standardized Assays : Use NIH/3T3 cells for cytotoxicity studies with IC₅₀ normalization .
  • Meta-Analysis : Cross-reference data from PubChem and NIST to identify outliers .

Q. How can multi-step functionalization be optimized for pharmacological applications?

Methodological Answer:

  • Step 1 : Protect the carboxylic acid group using methyl ester formation .
  • Step 2 : Introduce sulfonyl or amino groups via nucleophilic substitution (e.g., with 1-Benzofuran-2-sulfonyl chloride) .
  • Step 3 : Deprotect under mild acidic conditions (e.g., HCl/MeOH) to restore bioactivity .

Q. Table 2: Functionalization Pathways

Target ModificationReagentYield (%)Application
Sulfonamide derivativeSOCl₂65Antibacterial agents
Amide conjugateEDC/NHS80Enzyme inhibitors

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.
  • Degradation Signs : Discoloration (yellow → brown) indicates oxidation; validate via TLC .
  • Stabilizers : Add 0.1% BHT to ethanolic solutions to inhibit radical formation .

Data Contradiction Analysis

Q. Why do reported melting points vary between 192–196°C and 170–175°C?

Methodological Answer: Variations arise from:

  • Polymorphism : Recrystallize from ethanol (mp 192–196°C) vs. acetone (mp 170–175°C) .
  • Impurities : Silica gel chromatography (hexane/EtOAc) to isolate pure fractions .

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